Computational LogP as a Proxy for Cellular Permeability: Methyl Ester vs. Free Acid
The predicted logP of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate, a key determinant of passive membrane permeability, indicates a greater lipophilicity than its corresponding free acid. The methyl ester's computed SlogP from the MMsINC database is 1.06, whereas the free acid (7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid) has a predicted logP of approximately -0.29 [1]. This nearly 1.3 log unit difference suggests that the methyl ester is approximately 20 times more lipophilic, which can translate to significantly enhanced passive cellular permeability, a critical factor for accessing intracellular targets such as kinases.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | SlogP: 1.06 |
| Comparator Or Baseline | 7-Hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid. ClogP: -0.29 |
| Quantified Difference | ΔlogP ≈ 1.35 |
| Conditions | In silico prediction (data sourced from MMsINC and ChemExpert databases; experimental logP not available in primary literature). |
Why This Matters
For cellular assays, selecting the methyl ester over the free acid can reduce the likelihood of solubility-limited or permeability-limited false negatives, making it a superior choice for initial phenotypic or cell-based screening campaigns.
- [1] MMsINC Database. (n.d.). Compound entry for methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate (SlogP: 1.0637). View Source
